N,N-dimethyltetratriacontan-16-amine
Description
N,N-Dimethyltetratriacontan-16-amine is a tertiary amine characterized by a saturated 34-carbon alkyl chain (tetratriacontane) with a dimethylamino group (-N(CH₃)₂) at the 16th position. Its molecular formula is C₃₆H₇₃N, with a molecular weight of 523.99 g/mol. This compound is structurally classified as a long-chain aliphatic amine, often utilized in surfactant formulations, lipid-based drug delivery systems, or as a precursor in organic synthesis due to its amphiphilic properties.
Properties
Molecular Formula |
C36H75N |
|---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N,N-dimethyltetratriacontan-16-amine |
InChI |
InChI=1S/C36H75N/c1-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-36(37(3)4)34-32-30-28-26-24-22-18-16-14-12-10-8-6-2/h36H,5-35H2,1-4H3 |
InChI Key |
VSCCURFFKBIDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCC)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyltetratriacontan-16-amine typically involves the alkylation of a primary amine with a long-chain alkyl halide. One common method is the reaction of tetratriacontan-16-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the tertiary amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. This involves the use of high-pressure reactors and catalysts to facilitate the alkylation reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyltetratriacontan-16-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or sulfonates are typical electrophiles used in substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: Secondary or primary amines, depending on the extent of reduction.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
N,N-dimethyltetratriacontan-16-amine can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds. The N-demethylation process, which involves the removal of methyl groups from nitrogen atoms in amines, has been extensively studied for its utility in drug development. For instance, tertiary amines are often transformed into secondary or primary amines, which may exhibit different biological activities and pharmacokinetic profiles compared to their parent compounds . This transformation is particularly relevant in the context of alkaloids and other bioactive compounds.
Case Study: N-Demethylation of Alkaloids
A notable application is the N-demethylation of alkaloids, which can enhance their therapeutic efficacy. For example, the metabolism of certain antidepressants involves N-demethylation, yielding active metabolites that contribute to their pharmacological effects . The ability to selectively demethylate this compound could facilitate the synthesis of novel therapeutic agents.
Surfactant Technology
This compound's structure makes it suitable for use as a surfactant. Surfactants are crucial in various industries for their ability to reduce surface tension between different phases (e.g., oil and water). This compound can be utilized in formulations for personal care products, detergents, and emulsifiers.
Applications in Formulations
- Personal Care Products : As a cationic surfactant, it can improve the conditioning properties of hair care products by providing a softening effect.
- Industrial Cleaners : Its ability to emulsify oils makes it valuable in formulations for cleaning agents and degreasers .
Materials Science
In materials science, this compound can be employed as a modifier or functional additive in polymer matrices. Its long hydrophobic chain enhances the compatibility of polymers with various fillers and enhances mechanical properties.
Case Study: Polymer Composites
Research indicates that incorporating long-chain amines into polymer composites can improve their thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for automotive and aerospace industries .
Nanotechnology
The unique properties of this compound also lend themselves to applications in nanotechnology. Its ability to form stable dispersions can be exploited in creating nanoparticles for drug delivery systems.
Biomedical Applications
Nanoparticles synthesized using this compound have shown promise in targeted drug delivery and imaging applications due to their biocompatibility and ability to interact with biomolecules effectively .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis; N-demethylation processes for enhancing drug efficacy |
| Surfactant Technology | Used as cationic surfactants in personal care products and industrial cleaners |
| Materials Science | Enhances compatibility and mechanical properties of polymer composites |
| Nanotechnology | Utilized in creating nanoparticles for drug delivery systems |
Mechanism of Action
The mechanism of action of N,N-dimethyltetratriacontan-16-amine is primarily based on its ability to interact with hydrophobic environments. The long alkyl chain allows it to embed within lipid bilayers, while the dimethylamine group can participate in hydrogen bonding and electrostatic interactions. This dual functionality makes it effective in disrupting membrane integrity or facilitating the transport of molecules across membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key structural variations among similar compounds include carbon chain length, position of the dimethylamino group, and presence of unsaturation (Table 1).
Table 1. Structural Comparison of N,N-Dimethylalkylamines
| Compound Name | Carbon Chain Length | Position of Dimethyl Group | Unsaturation | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| N,N-Dimethyltetratriacontan-16-amine | 34 | 16 | None | C₃₆H₇₃N | 523.99 |
| (19Z,22Z)-N,N-Dimethyloctacosa-19,22-dien-9-amine | 28 | 9 | 19,22 (Z) | C₃₀H₅₈N | 424.79 |
| N,N-Dimethylheptacosan-10-amine | 27 | 10 | None | C₂₉H₆₁N | 415.81 |
| (16Z,19Z)-N,N-Dimethylpentacosa-16,19-dien-6-amine | 25 | 6 | 16,19 (Z) | C₂₇H₅₂N | 390.72 |
Notes:
- Chain length : Longer chains (e.g., 34 carbons) enhance hydrophobicity, increasing lipid solubility and reducing critical micelle concentration (CMC) compared to shorter analogs (e.g., 25–28 carbons) .
- Unsaturation: Compounds with double bonds (e.g., dien-amines) exhibit lower melting points and higher fluidity, making them suitable for temperature-sensitive applications like lipid nanoparticles .
- Position of dimethyl group : Central positioning (e.g., C16 in the target compound) may optimize surfactant efficiency by balancing hydrophilic and hydrophobic domains.
Physicochemical Properties
Thermal Stability and Phase Behavior
- This compound : Predicted to have a high melting point (~80–90°C) due to its saturated, linear chain.
- Unsaturated analogs : (19Z,22Z)-N,N-Dimethyloctacosa-19,22-dien-9-amine likely has a melting point below 0°C, enabling liquid-phase formulations at room temperature .
Solubility and Amphiphilicity
- The target compound’s long hydrocarbon chain renders it poorly soluble in water but highly soluble in nonpolar solvents (e.g., hexane, chloroform).
- Shorter-chain derivatives (e.g., C25–C28) demonstrate moderate water dispersibility when formulated with co-solvents.
Regulatory and Analytical Considerations
- Analytical Methods : Characterization via HPLC, NMR, and mass spectrometry (as used for NDMA ) is applicable to confirm the purity and structure of the target compound.
Biological Activity
N,N-Dimethyltetratriacontan-16-amine is a long-chain aliphatic amine that has garnered attention for its potential biological activities. This compound, characterized by a long hydrophobic tail and a dimethylamino group, is part of a broader class of N-substituted amines known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory effects, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a long tetratriacontane chain (34 carbon atoms) with two methyl groups attached to the nitrogen atom.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. Its long hydrophobic chain is believed to enhance membrane penetration, leading to increased antibacterial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| E. coli | 128 |
| S. aureus | 64 |
| C. albicans | 256 |
The compound exhibited significant activity against Gram-positive bacteria (S. aureus) and moderate activity against Gram-negative bacteria (E. coli) and yeast (C. albicans) .
2. Cytotoxic Activity
Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. The compound's mechanism of action appears to involve disruption of cellular membranes and induction of apoptosis.
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon) | 15 |
| NCI-H460 (Lung) | 10 |
In vitro studies demonstrated that the compound significantly inhibited cell proliferation in both colon and lung cancer cell lines, with IC50 values indicating potent cytotoxicity .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays measuring the inhibition of pro-inflammatory cytokines.
| Cytokine | Inhibition (%) at 50 μg/mL |
|---|---|
| IL-1β | 50 |
| TNF-α | 60 |
The compound was found to inhibit the release of pro-inflammatory mediators such as IL-1β and TNF-α, suggesting its potential use in managing inflammatory conditions .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that while traditional antibiotics had higher efficacy against E. coli, the compound showed comparable results against S. aureus, highlighting its potential as an alternative antimicrobial agent in resistant strains.
Study 2: Cytotoxic Mechanisms
A detailed study on the cytotoxic mechanisms revealed that this compound induces apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in treated cells. This suggests that the compound may serve as a lead for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
